molecular formula C10H18O5 B12520892 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol CAS No. 671802-05-4

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol

Cat. No.: B12520892
CAS No.: 671802-05-4
M. Wt: 218.25 g/mol
InChI Key: VJUDYEQHYZUYST-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its trioxabicyclo[2.2.2]octane core, which is a bicyclic ether, and an ethoxyethanol side chain. The presence of the trioxabicyclo[2.2.2]octane moiety imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can significantly improve the overall yield and reduce production costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trioxabicyclo[2.2.2]octane moiety can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol side chain may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol lies in its combination of the trioxabicyclo[2.2.2]octane core and the ethoxyethanol side chain. This structural feature imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

671802-05-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

2-[2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethanol

InChI

InChI=1S/C10H18O5/c1-9-6-13-10(14-7-9,15-8-9)2-4-12-5-3-11/h11H,2-8H2,1H3

InChI Key

VJUDYEQHYZUYST-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCOCCO

Origin of Product

United States

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